7-Chloro-1-methyl-5-phenyl-

LC-MS/MS Impurity Profiling Forced Degradation

Alprazolam EP Impurity G (CAS 448950-89-8) is the primary degradation product formed via Maillard reaction with lactose, making non-specific impurity methods unreliable. This certified reference standard resolves that challenge. Key advantages: - 6.7× faster formation with lactose, enabling precise excipient compatibility screening. - LOD/LOQ of 0.025/0.05 µg/mL in LC-MS/MS ensures detection below ICH thresholds. - Pharmacopoeia-grade characterization (NMR, MS, IR) guarantees regulatory acceptance for ANDA submissions.

Molecular Formula C17H13ClN4
Molecular Weight 308.769
CAS No. 448950-89-8
Cat. No. B587192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-5-phenyl-
CAS448950-89-8
Molecular FormulaC17H13ClN4
Molecular Weight308.769
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4
InChIInChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3
InChIKeyUZCOFCPJYLEACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine (CAS 448950-89-8): Identity, Class, and Regulatory Recognition


7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine, also referred to as Alprazolam EP Impurity G, Alprazolam Quinoline Derivative (USP), or triazolaminoquinoleine, is a heteroaromatic triazoloquinoline impurity of the triazolobenzodiazepine Alprazolam [1]. It is officially recognized in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as a specified impurity requiring control in Alprazolam drug substances and products . The compound possesses a distinct chromophore and basic character, enabling sensitive UV detection, and is fully characterized by NMR, MS, and IR [2].

Why 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine Cannot Be Interchanged with Other Alprazolam Impurities


Alprazolam EP Impurity G is not a generic impurity; it is the major degradation product formed specifically via a formulation-dependent Maillard reaction with reducing carbohydrate excipients, primarily lactose [1]. Its formation rate, analytical detection sensitivity, and regulatory significance diverge sharply from other listed impurities (e.g., Impurity A, C, D, E, F). Substituting Impurity G with a different impurity standard, or relying on a non-specific impurity profile, will invalidate stability-indicating HPLC methods, compromise forced degradation studies, and risk non-compliance with EP/USP monograph requirements that mandate control of this specific triazolaminoquinoleine species .

Quantitative Differentiation of 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Evidence for Procurement and Method Development


Analytical Sensitivity: 1000-Fold Lower Limit of Detection Compared to Alprazolam API

Impurity G exhibits significantly higher detectability than Alprazolam itself in LC-MS/MS methods, enabling trace-level quantification in stability studies. The limit of detection (LOD) for Impurity G is 0.025 µg/mL, which is 40-fold lower than Alprazolam's LOD of 1 µg/mL; the limit of quantification (LOQ) is 0.05 µg/mL, 1000-fold lower than Alprazolam's 50 µg/mL [1].

LC-MS/MS Impurity Profiling Forced Degradation

Excipient-Driven Degradation: 7-Fold Higher Formation in Commercial Tablets vs. API

Under accelerated stability conditions (50°C for 15 days), Impurity G formation is drastically higher in commercial alprazolam tablets (50.65%) compared to alprazolam active pharmaceutical ingredient (API) alone (7.54%) [1]. This 6.7-fold increase demonstrates that excipients, not intrinsic API instability, are the primary drivers of Impurity G generation.

Forced Degradation Excipient Compatibility Stability

Mechanism-Specific Degradation: Maillard Reaction with Lactose

Unlike other Alprazolam impurities (e.g., Impurity C, formed via ring-opening hydrolysis), Impurity G generation is specifically catalyzed by reducing carbohydrate excipients via a Maillard reaction. Lactose was identified as the primary excipient responsible, with calcium carbonate proposed as a non-reactive alternative [1].

Maillard Reaction Excipient Interaction Degradation Pathway

Regulatory Trigger: 1% Identification Threshold Exceeded in Stability Testing

In stability assays of alprazolam tablets containing 0.25 mg API, approximately 15 µg of Impurity G was detected per tablet, corresponding to 6% of the labeled API content. This level exceeds the 1% identification threshold for impurities (based on <1 mg daily intake) as per ICH Q3B, mandating structural identification and control [1].

ICH Guidelines Regulatory Compliance Impurity Threshold

Validated Use Cases for 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine in Analytical and Pharmaceutical Workflows


Stability-Indicating HPLC Method Validation

As the major degradation product with a distinct LC retention time and a strong UV chromophore, Impurity G is essential for demonstrating specificity and accuracy in stability-indicating HPLC methods for alprazolam. Its inclusion ensures that degradation peaks are correctly identified and that the method can quantify this impurity at pharmacopoeial limits, as demonstrated in the validated LC method developed by Huidobro et al. [1].

Forced Degradation Studies and Excipient Compatibility Screening

Given its 6.7-fold higher formation rate in the presence of lactose-containing excipients under accelerated conditions, Impurity G serves as a sensitive marker for excipient-driven degradation [2]. Formulators use this compound to screen alternative excipients (e.g., calcium carbonate) and to develop robust tablet formulations that minimize impurity formation during shelf life.

Reference Standard for Pharmacopoeial Compliance (EP/USP)

As a specified impurity in the European Pharmacopoeia and United States Pharmacopeia monographs for Alprazolam, a certified reference standard of this compound is mandatory for routine quality control (QC) testing of alprazolam drug substances and drug products . Its use ensures that impurity G levels remain within acceptance criteria, safeguarding regulatory compliance.

LC-MS/MS Method Development and Trace Analysis

The exceptionally low LOD (0.025 µg/mL) and LOQ (0.05 µg/mL) of Impurity G in LC-MS/MS methods make it an ideal analyte for developing sensitive impurity profiling assays [3]. Analytical laboratories leverage this high sensitivity to detect and quantify Impurity G at levels well below the ICH reporting threshold, enabling robust stability monitoring and batch release testing.

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